molecular formula C19H16N2O2 B5645563 Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine

Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine

Cat. No.: B5645563
M. Wt: 304.3 g/mol
InChI Key: IMICCSLWVXIYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a 3,4-dimethoxy-phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Mechanism of Action

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activity. Such studies could contribute to the development of new drugs or therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indole derivative with a 3,4-dimethoxy-phenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of acetonitrile as a solvent and sulfamic acid as a catalyst has been reported to be effective .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is unique due to its specific combination of functional groups, which imparts a distinct set of chemical and biological properties. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-22-16-10-9-13(11-17(16)23-2)20-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMICCSLWVXIYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.